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Introduction

EML425 is a cell-permeable, reversible, and non-competitive inhibitor of the histone
acetyltransferases (HATs) CREB-binding protein (CBP) and p300. These enzymes play a
critical role in chromatin remodeling and gene transcription by catalyzing the acetylation of
histone and non-histone proteins. Dysregulation of CBP/p300 activity is implicated in various
diseases, including cancer, making them attractive therapeutic targets. EML425 provides a
valuable tool for investigating the biological functions of CBP/p300 and for preclinical studies
aimed at developing novel therapeutic agents.

These application notes provide detailed protocols for utilizing EML425 in studies focused on
histone acetylation, including methods for assessing its impact on histone acetylation levels,
cell cycle progression, and apoptosis.

Quantitative Data Summary

The inhibitory activity of EML425 on CBP and p300, along with its observed effects on human
leukemia U937 cells, are summarized below.
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Parameter Value Cell Line/System Reference
IC50 for CBP 1.1 uM In vitro enzyme assay  [1]
IC50 for p300 29 uM In vitro enzyme assay  [1]
Effect on Histone Reduction in H4K5 Human leukemia ]
Acetylation and H3K9 acetylation U937 cells
Human leukemia
Effect on Cell Cycle GO0/G1 phase arrest [1]
U937 cells
_ _ Human leukemia
Effect on Apoptosis Increased apoptosis [1]

U937 cells

Signaling Pathway and Experimental Workflow
CBP/p300 Signaling Pathway

The following diagram illustrates the central role of CBP/p300 in histone acetylation and gene
transcription, and the mechanism of inhibition by EML425. Upstream signaling pathways, such
as those activated by growth factors and cytokines, lead to the recruitment of CBP/p300 to
chromatin. CBP/p300 then acetylates histones, leading to a more open chromatin structure and
transcriptional activation of target genes involved in cell cycle progression and survival.
EML425 inhibits the HAT activity of CBP/p300, preventing histone acetylation and leading to
transcriptional repression, cell cycle arrest, and apoptosis.
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Caption: CBP/p300 signaling and EML425 inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of EML425 on histone
acetylation and cellular processes.
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Caption: Workflow for EML425 histone acetylation studies.

Experimental Protocols
Western Blot for Histone Acetylation

This protocol describes the detection of changes in global histone acetylation levels in cells
treated with EML425.

Materials:
e U937 cells
o EML425 (dissolved in DMSO)

o Cell culture medium (e.g., RPMI-1640 with 10% FBS)
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e Phosphate-buffered saline (PBS)

» Histone extraction buffer

o Laemmli sample buffer

o SDS-PAGE gels

 PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST)

e Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone
H3)

o HRP-conjugated secondary antibody
e Chemiluminescent substrate
Procedure:
e Cell Culture and Treatment:
o Culture U937 cells to the desired density.

o Treat cells with varying concentrations of EML425 (e.g., 0.1, 1, 10 uM) or DMSO (vehicle
control) for a specified time (e.g., 24 hours).

» Histone Extraction:
o Harvest cells by centrifugation.
o Wash the cell pellet with ice-cold PBS.
o Extract histones using a histone extraction buffer according to the manufacturer's protocol.

e Protein Quantification:
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o

Determine the protein concentration of the histone extracts using a protein assay (e.g.,
Bradford or BCA assay).

o SDS-PAGE and Western Blotting:

[¢]

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific
for acetylated histones (e.g., pan-acetyl H3, pan-acetyl H4, or site-specific acetylated
histones) and a total histone antibody as a loading control.

Wash the membrane with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1
hour at room temperature.

Wash the membrane again with TBST.

Detect the signal using a chemiluminescent substrate and an imaging system.

e Data Analysis:

o

o

Quantify the band intensities using densitometry software.

Normalize the intensity of the acetylated histone bands to the total histone bands to
determine the relative change in acetylation.

Chromatin Immunoprecipitation (ChlP)

This protocol allows for the investigation of EML425's effect on histone acetylation at specific

genomic loci.

Materials:
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e U937 cells treated with EML425 or DMSO

e Formaldehyde

e Glycine

o ChIP lysis buffer

e Sonication equipment

« Antibodies for immunoprecipitation (e.g., anti-acetyl-Histone H3, 1gG control)

o Protein A/G magnetic beads

e ChIP wash buffers

o Elution buffer

¢ RNase A and Proteinase K

o DNA purification kit

» (PCR reagents and primers for target gene promoters

Procedure:

e Cross-linking:

o Treat cultured U937 cells with EML425 or DMSO.

o Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10
minutes at room temperature to cross-link proteins to DNA.

o Quench the cross-linking reaction by adding glycine.

e Cell Lysis and Chromatin Shearing:

o Harvest and lyse the cells in ChIP lysis buffer.
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o Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.

e Immunoprecipitation:
o Pre-clear the chromatin lysate with protein A/G beads.

o Incubate the chromatin with an antibody specific for the acetylated histone of interest (or
an IgG control) overnight at 4°C.

o Add protein A/G beads to capture the antibody-chromatin complexes.
e Washing and Elution:
o Wash the beads with a series of ChIP wash buffers to remove non-specific binding.
o Elute the immunoprecipitated chromatin from the beads.
e Reverse Cross-linking and DNA Purification:
o Reverse the protein-DNA cross-links by heating.
o Treat with RNase A and Proteinase K to remove RNA and protein.
o Purify the DNA using a DNA purification Kit.
e PCR Analysis:

o Perform quantitative PCR (gPCR) on the purified DNA using primers specific for the
promoter regions of target genes.

o Analyze the data to determine the relative enrichment of acetylated histones at specific
loci in EML425-treated versus control cells.

Cell Cycle Analysis

This protocol is for analyzing the effect of EML425 on the cell cycle distribution of U937 cells
using flow cytometry.

Materials:
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e U937 cells treated with EML425 or DMSO

e PBS

e 70% Ethanol (ice-cold)

e Propidium lodide (PI) staining solution (containing RNase A)

e Flow cytometer

Procedure:

e Cell Preparation:

o Treat U937 cells with EML425 or DMSO for the desired time.

o Harvest the cells and wash with PBS.

o Fixation:

o Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells.

o Incubate the cells at -20°C for at least 2 hours (or overnight).

e Staining:

o Centrifuge the fixed cells and wash with PBS to remove the ethanol.

o Resuspend the cell pellet in PI staining solution.

o Incubate in the dark for 30 minutes at room temperature.

e Flow Cytometry:

o Analyze the stained cells using a flow cytometer.

o Acquire data for at least 10,000 events per sample.

o Data Analysis:
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o Use cell cycle analysis software to determine the percentage of cells in the GO/G1, S, and
G2/M phases of the cell cycle.

o Compare the cell cycle distribution of EML425-treated cells to the control.

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis in EML425-treated U937 cells using Annexin
V and Propidium lodide (PI) staining followed by flow cytometry.

Materials:

U937 cells treated with EML425 or DMSO

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

e PBS

Flow cytometer
Procedure:
o Cell Treatment and Harvesting:
o Treat U937 cells with EML425 or DMSO.
o Harvest both adherent and floating cells and wash with cold PBS.
e Staining:
o Resuspend the cells in Annexin V binding buffer.
o Add Annexin V-FITC and PI to the cell suspension.
o Incubate in the dark for 15 minutes at room temperature.
e Flow Cytometry:

o Analyze the stained cells by flow cytometry within 1 hour of staining.
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o Acquire data for at least 10,000 events per sample.

o Data Analysis:

o Analyze the flow cytometry data to distinguish between viable (Annexin V-negative, PI-
negative), early apoptotic (Annexin V-positive, Pl-negative), late apoptotic/necrotic
(Annexin V-positive, Pl-positive), and necrotic (Annexin V-negative, Pl-positive) cells.

o Quantify the percentage of apoptotic cells in each treatment group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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